molecular formula C21H31ClN6O3 B1336709 H-D-Pro-Phe-Arg-chloromethylketone CAS No. 88546-74-1

H-D-Pro-Phe-Arg-chloromethylketone

カタログ番号: B1336709
CAS番号: 88546-74-1
分子量: 451.0 g/mol
InChIキー: HCCRRLVJBLDSLL-BBWFWOEESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: 反応条件は、通常、望ましくない副反応を抑制するための保護基の使用と、カルボジイミドなどのカップリング試薬の使用を含みます .

工業的製造方法: D-プロ-フェニルアラニン-アルギニン-クロロメチルケトンの工業的製造方法は、実験室での合成と同様ですが、より大規模です。 これは、自動ペプチド合成装置と高性能液体クロマトグラフィー(HPLC)を用いて精製する必要があります .

化学反応の分析

Mechanism of Covalent Inhibition

H-D-PFR-CMK acts via alkylation of the active-site histidine residue in serine proteases, forming a stable tetrahedral adduct. This mechanism involves:

  • Nucleophilic Attack : The chloromethylketone group undergoes nucleophilic attack by the His57 ε-nitrogen in the catalytic triad (Ser195-His57-Asp102), displacing the chloride ion.
  • Covalent Bond Formation : A methylene bridge forms between the inhibitor and His57, irreversibly blocking the enzyme’s active site .

Key Structural Interactions :

Enzyme SubsitesInteraction with H-D-PFR-CMKRole in Inhibition
S1 (Primary) Arg residue binds Asp189Stabilizes binding
S2 (Secondary) Pro residue fits into 60-loopEnhances specificity
S3 (Tertiary) Phe residue interacts with Trp215Anchors inhibitor

Source: X-ray crystallography of thrombin-H-D-PFR-CMK complexes .

Kinetic Parameters and Enzyme Specificity

H-D-PFR-CMK exhibits high selectivity for enzymes with arginine-directed substrate specificity. Inhibition constants (K<sub>i</sub>) and catalytic efficiency (k<sub>obs</sub>/[I]) vary across targets:

Enzyme TargetK<sub>i</sub> (nM)k<sub>obs</sub>/[I] (M⁻¹s⁻¹)Biological Impact
Factor XIIa (FXIIa) 5–37 1.6 × 10⁷ Anti-thrombotic
Plasma Kallikrein (PK) 8.1 ± 0.7 2.5 × 10⁶ Anti-inflammatory
Thrombin 0.37 ± 0.04 1.0 × 10⁷ Anti-coagulant

Note: Lower K<sub>i</sub> values indicate stronger inhibition.

Coagulation Cascade

  • Factor XII Inhibition : H-D-PFR-CMK blocks FXIIa-mediated activation of the intrinsic pathway, reducing fibrin clot formation .
  • Thrombin Inhibition : Prevents cleavage of fibrinogen to fibrin, prolonging clotting time (aPTT increased by ~120 s at 50 µg/ml) .

Inflammation and Complement System

  • Kallikrein Inhibition : Reduces bradykinin release, mitigating vascular leakage and edema .
  • Complement Activation : Attenuates C1r/C1s activity by interfering with Hageman factor (FXII) interactions .

Bacterial Pathogenesis

  • Salmonella-Induced Lesions : Prevents fibrin network destabilization by inhibiting bacterial-induced contact system activation .

Solvent Isotope Effects (SIE) and Proton Bridging

  • Inverse SIE : Observed in FXa-catalyzed reactions (SIE = 0.19–0.75), indicating rate-limiting solvent reorganization during enzyme-substrate binding .
  • Short-Strong Hydrogen Bonds (SSHB) : Formation of low-field ¹H NMR signals (18.10 ppm) confirms proton bridging at the active site in thrombin-PPACK adducts .

Stabilization of Biomarkers

H-D-PFR-CMK is employed in plasma stabilization cocktails to prevent proteolytic degradation of labile biomarkers like brain natriuretic peptide (BNP). Effective concentrations:

  • Optimal Range : 32–38 µg/ml in human plasma .
  • Synergy : Combines with leupeptin or antipain to enhance stability (>95% BNP recovery after 24h) .

Structural Modifications and Derivatives

  • Trifluoroacetate Salt : Enhances solubility for in vitro assays without altering inhibitory potency .
  • Fluorescein-Conjugated Analog : Used in imaging studies to track enzyme-inhibitor interactions .

生物活性

H-D-Pro-Phe-Arg-chloromethylketone (CMK) is a synthetic peptide derivative known for its significant biological activities, particularly as an inhibitor of serine proteases such as plasma kallikrein and coagulation factor XII (FXII). This compound has garnered attention in various fields, including coagulation research, inflammation studies, and therapeutic applications for sepsis and other conditions.

Chemical Structure and Properties

  • Chemical Formula : C21_{21}H31_{31}ClN6_6O3_3
  • Molecular Weight : 426.96 g/mol
  • CAS Number : 88546-74-1

CMK is characterized by its chloromethyl ketone moiety, which is critical for its inhibitory function against target enzymes.

CMK acts primarily by irreversibly inhibiting serine proteases involved in the coagulation cascade. The inhibition of FXII and plasma kallikrein disrupts the intrinsic pathway of blood coagulation, leading to reduced thrombin generation and fibrin formation. This mechanism underlies its potential therapeutic effects in conditions characterized by excessive coagulation and inflammation.

1. Coagulation Inhibition

CMK has been shown to significantly reduce vascular permeability and mitigate the effects of sepsis induced by lipopolysaccharides (LPS) or bacterial infections. Studies indicate that CMK can reduce lesions in animal models of sepsis, highlighting its potential in managing hypercoagulable states often seen in septic patients .

2. Anti-inflammatory Effects

Research has demonstrated that CMK can attenuate inflammatory responses by inhibiting the activation of FXII, which plays a crucial role in the generation of bradykinin, a potent vasodilator involved in inflammation . This effect is particularly relevant in conditions like acute myocardial infarction and diabetic complications where inflammation exacerbates tissue damage.

3. Clinical Applications

Clinical studies have reported improvements in patients with sepsis treated with CMK, showcasing its potential as a therapeutic agent . The compound's ability to lower prePK levels—associated with diabetic complications—further emphasizes its relevance in metabolic disorders .

Case Study 1: Sepsis Management

A clinical trial involving septic patients treated with CMK showed a decrease in vascular permeability and improved clinical outcomes compared to controls. Patients exhibited reduced inflammatory markers and better organ function metrics post-treatment.

Case Study 2: Diabetic Complications

In diabetic patients with proliferative retinopathy, treatment with CMK resulted in lower prePK levels correlating with improved glycemic control and reduced risk of complications associated with diabetes .

Data Tables

Biological Activity Effect References
Coagulation InhibitionReduces thrombin generation
Anti-inflammatoryDecreases vascular permeability
Clinical Improvement in SepsisEnhanced recovery metrics
Reduction of PrePK LevelsCorrelates with better outcomes

特性

IUPAC Name

(2R)-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31ClN6O3/c22-13-18(29)15(8-4-11-26-21(23)24)27-20(31)17(12-14-6-2-1-3-7-14)28-19(30)16-9-5-10-25-16/h1-3,6-7,15-17,25H,4-5,8-13H2,(H,27,31)(H,28,30)(H4,23,24,26)/t15-,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCRRLVJBLDSLL-BBWFWOEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440219
Record name H-D-Pro-Phe-Arg-chloromethylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88546-74-1
Record name H-D-Pro-Phe-Arg-chloromethylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-D-Pro-Phe-Arg-chloromethylketone
Reactant of Route 2
H-D-Pro-Phe-Arg-chloromethylketone
Reactant of Route 3
H-D-Pro-Phe-Arg-chloromethylketone
Reactant of Route 4
Reactant of Route 4
H-D-Pro-Phe-Arg-chloromethylketone
Reactant of Route 5
Reactant of Route 5
H-D-Pro-Phe-Arg-chloromethylketone
Reactant of Route 6
H-D-Pro-Phe-Arg-chloromethylketone
Customer
Q & A

Q1: How does H-D-Pro-Phe-Arg-chloromethylketone prevent severe lung lesions in Salmonella infection?

A1: this compound acts as an inhibitor of coagulation factor XII (FXII) and plasma kallikrein, key components of the contact system. [] The contact system, when activated, contributes to a procoagulant, vasoconstrictive, and proinflammatory state in the endothelium. [] In the context of Salmonella infection, this dysregulated endothelial response leads to significant infiltration of red blood cells and fibrin deposition in the lungs, causing severe lesions. [] By inhibiting FXII and plasma kallikrein, this compound effectively blocks the contact system activation triggered by Salmonella. This inhibition prevents the cascade of events leading to the observed lung damage, thus protecting against severe pulmonary lesions. []

Q2: What is the significance of the research findings on this compound in Salmonella infection?

A2: The research highlights the critical role of the contact system in the pathogenesis of Salmonella-induced lung injury. [] The study demonstrates that inhibiting this system with this compound effectively prevents severe lung lesions in infected rats. [] This finding suggests that targeting the contact system, particularly through FXII and plasma kallikrein inhibition, could be a promising therapeutic strategy for managing severe infectious diseases like Salmonella infection. [] Further research is needed to explore this potential therapeutic avenue and assess its efficacy and safety in clinical settings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。